1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone
Overview
Description
1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone is a deuterated form of iloperidone, an atypical antipsychotic agent used primarily for the treatment of schizophrenia and bipolar disorder. The deuterium atoms in iloperidone-d3 replace three hydrogen atoms, which can be useful in various scientific studies, particularly in mass spectrometry, as it serves as an internal standard for the quantification of iloperidone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iloperidone involves several steps, starting with the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 1-[4-(3-chloropropoxyl)-3-methoxyphenyl]ethyl ketone in an inorganic alkaline aqueous solution . The deuterated form, iloperidone-d3, is synthesized by incorporating deuterium atoms into the iloperidone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process .
Industrial Production Methods
Industrial production of iloperidone-d3 follows similar synthetic routes as the non-deuterated form but requires the use of deuterated chemicals to ensure the incorporation of deuterium atoms. The process involves rigorous quality control to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxy iloperidone.
Reduction: Reduction reactions can convert iloperidone to its reduced forms.
Substitution: Various substitution reactions can occur, particularly involving the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include hydroxy iloperidone, reduced iloperidone, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone has several scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of iloperidone.
Biology: Studied for its interactions with various biological receptors, including dopamine and serotonin receptors.
Medicine: Investigated for its potential therapeutic effects in treating schizophrenia and bipolar disorder.
Industry: Utilized in the development of analytical methods for drug testing and quality control
Mechanism of Action
The mechanism of action of iloperidone-d3 is similar to that of iloperidone. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. This antagonism helps in alleviating the symptoms of schizophrenia and bipolar disorder by modulating the activity of these neurotransmitters in the brain .
Comparison with Similar Compounds
1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone can be compared with other atypical antipsychotic agents such as:
Risperidone: Another atypical antipsychotic with a similar receptor binding profile but different pharmacokinetic properties.
Paliperidone: An active metabolite of risperidone with a longer half-life.
Asenapine: Another atypical antipsychotic with a distinct receptor binding profile
This compound is unique due to its deuterated form, which provides advantages in analytical studies, particularly in mass spectrometry, by serving as a stable internal standard .
Properties
IUPAC Name |
1-[4-[3-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-17(27)19-8-9-22(23(16-19)28-2)29-15-5-12-26-13-10-18(11-14-26)24-20-6-3-4-7-21(20)30-25-24/h3-4,6-9,16,18H,5,10-15H2,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLSZDJAXFXJTA-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=CC=CC=C43)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)C)OCCCN2CCC(CC2)C3=NOC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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